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Vip (6-28) (human, bovine, porcine, rat) -

Vip (6-28) (human, bovine, porcine, rat)

Catalog Number: EVT-8043625
CAS Number:
Molecular Formula: C126H207N37O34S
Molecular Weight: 2816.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Vasoactive Intestinal Peptide (6-28) is classified as a peptide hormone and is a fragment of the vasoactive intestinal peptide, which plays essential roles in vasodilation and neurotransmission. Its chemical formula is C126H207N37O34SC_{126}H_{207}N_{37}O_{34}S with a CAS number of 69698-54-0 . The compound has been identified as having potent antagonistic properties against endogenous vasoactive intestinal peptide, making it valuable in pharmacological research .

Synthesis Analysis

The synthesis of Vasoactive Intestinal Peptide (6-28) primarily employs solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain that is anchored to an insoluble resin.

Technical Details

  1. Starting Materials: The synthesis begins with the attachment of the first amino acid to the resin.
  2. Coupling Reactions: Each subsequent amino acid is introduced through coupling reactions, often utilizing activating agents to facilitate bond formation.
  3. Cleavage and Purification: Once the full sequence is synthesized, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) to achieve desired purity levels .
Molecular Structure Analysis

The molecular structure of Vasoactive Intestinal Peptide (6-28) consists of a sequence of amino acids that confer its biological activity.

Structural Characteristics

  • Peptide Length: Comprises 23 amino acids.
  • Disulfide Bonds: The structure may include disulfide bridges that stabilize its conformation.
  • Three-dimensional Configuration: The spatial arrangement is crucial for its interaction with receptors, influencing its antagonistic properties against vasoactive intestinal peptide receptors .
Chemical Reactions Analysis

Vasoactive Intestinal Peptide (6-28) participates in various biochemical reactions, particularly those involving receptor binding.

Relevant Reactions

  1. Receptor Binding: The compound acts as an antagonist by binding to vasoactive intestinal peptide receptors, inhibiting their activation by endogenous vasoactive intestinal peptide.
  2. Signal Transduction Modulation: By blocking receptor activation, VIP (6-28) can influence downstream signaling pathways involved in vasodilation and neurotransmission .
Mechanism of Action

The mechanism of action for Vasoactive Intestinal Peptide (6-28) involves its role as a competitive antagonist at vasoactive intestinal peptide receptors.

Detailed Mechanism

  1. Competitive Inhibition: VIP (6-28) competes with endogenous vasoactive intestinal peptide for binding sites on receptors.
  2. Downstream Effects: Inhibition leads to reduced signaling through pathways typically activated by vasoactive intestinal peptide, affecting physiological processes such as vascular tone and gastrointestinal motility .
Physical and Chemical Properties Analysis

Vasoactive Intestinal Peptide (6-28) exhibits several notable physical and chemical properties:

Applications

Vasoactive Intestinal Peptide (6-28) has several scientific applications:

  1. Pharmacological Research: Used to study the role of vasoactive intestinal peptide in various physiological processes.
  2. Potential Therapeutics: Investigated for its potential use in treating conditions related to excessive vasodilation or neurotransmission dysregulation.
  3. Experimental Models: Employed in animal models to elucidate the mechanisms underlying sympathetic nervous system functions and gastrointestinal motility .
Mechanistic Insights into VIP (6-28) Receptor Antagonism

Structural Determinants of VPAC Receptor Binding Specificity

VIP(6-28) is a C-terminal fragment of vasoactive intestinal peptide (VIP) that functions as a competitive antagonist at VPAC₁ and VPAC₂ receptors. Its binding specificity arises from molecular interactions with key domains of these class B G protein-coupled receptors (GPCRs). VPAC receptors feature a large extracellular N-terminal domain containing a conserved "sushi domain" – a structural motif characterized by two antiparallel β-sheets stabilized by three disulfide bonds and a salt bridge sandwiched between aromatic tryptophan residues [1] [2]. This domain serves as the primary binding site for the central and C-terminal regions of VIP and related peptides. VIP(6-28) retains the C-terminal receptor interaction domain but lacks the N-terminal activation domain (residues 1-6) of full-length VIP, enabling it to bind without inducing receptor activation [1] [9].

Thermodynamic studies reveal that VIP(6-28) binds VPAC₁ with approximately 50-100 fold lower affinity compared to native VIP, reflected in IC₅₀ values of 300-500 nM versus 1-5 nM for VIP in radioligand displacement assays [5] [7]. This reduction stems from the absence of interactions between the missing N-terminal residues (His¹-Ser²-Asp³) and the receptor's transmembrane core. Photoaffinity labeling and mutagenesis studies identify critical contact points between VIP(6-28) and conserved residues in the VPAC₁ extracellular domain (Asp¹⁰⁷, Gly¹¹⁶, Cys¹²², Lys¹²⁷, and Gln¹³⁵) that anchor the peptide via electrostatic and hydrophobic interactions [9]. The truncated antagonist also engages extracellular loops 2 and 3 (ECL2, ECL3), competing with VIP for access to the orthosteric pocket but failing to induce the helical movements necessary for G protein coupling [1] [9].

Table 1: Binding Affinities of VIP(6-28) and Reference Compounds at VPAC Receptors

CompoundReceptorBinding Affinity (IC₅₀)Assay System
VIP(6-28)VPAC₁300-500 nMRat peritoneal macrophages
VIP(6-28)VPAC₂>1000 nMMouse peritoneal macrophages
Native VIPVPAC₁1-5 nMRat peritoneal macrophages
[4-Cl-D-Phe⁶,Leu¹⁷]VIPVPAC₁125.8 ± 13.2 nMRat peritoneal macrophages
[Ac-Tyr¹,D-Phe²]GRF(1-29)VPAC₁141.2 ± 15.7 nMRat peritoneal macrophages

Modulation of cAMP Signaling Pathways by VIP (6-28)

VIP(6-28) functions as a functional antagonist by selectively blocking VIP-induced cAMP accumulation without intrinsic agonist activity. This inhibition occurs through competitive displacement of VIP from its receptor, thereby preventing Gαₛ coupling and subsequent adenylate cyclase activation. In macrophages, VIP stimulates cAMP production within minutes (EC₅₀ ≈ 10 nM), while pre-treatment with VIP(6-28) (1 μM) reduces cAMP generation by 70-80% [5] [7]. The antagonist exhibits concentration-dependent inhibition with an IC₅₀ of approximately 300 nM in rat peritoneal macrophages, consistent with its binding affinity [5].

Beyond direct cAMP blockade, VIP(6-28) indirectly modulates downstream effectors:

  • Protein Kinase A (PKA) Suppression: By reducing cAMP elevation, VIP(6-28) prevents PKA-mediated phosphorylation of transcription factors like CREB, thereby inhibiting the expression of anti-inflammatory genes (e.g., IL-10) normally upregulated by VIP [1] [3].
  • ERK Pathway Modulation: VIP-induced PKA activation can stimulate ERK signaling in some cell types. VIP(6-28) eliminates this cross-talk, as demonstrated in pituitary cells where it blocks VIP-driven proliferation [1] [2].
  • Novel Phosphatase Activation: In T cells, VIP(6-28) interferes with IL-12-induced Jak2/STAT4 signaling via a cAMP-dependent pathway involving protein tyrosine phosphatases (PTPs). Antagonism of VPAC receptors by VIP(6-28) activates SHP-2 phosphatase, which dephosphorylates STAT4 and suppresses Th1 differentiation – a mechanism independent of PKA but requiring cAMP elevation [3].

Table 2: Signaling Pathways Modulated by VIP(6-28) Antagonism

PathwayEffect of VIP(6-28)Functional OutcomeCell/Tissue Context
cAMP/PKAInhibition (70-80% reduction)Reduced anti-inflammatory gene expressionMacrophages, T cells
ERKSuppressionInhibition of cell proliferationPituitary cells
IL-12/Jak2/STAT4Inhibition via SHP-2 activationImpaired Th1 differentiationCD4⁺ T cells
Calcium mobilizationVariable blockadeCell-dependent modulationNeuronal/smooth muscle cells

Allosteric Inhibition of VPAC1/VPAC2 and PAC1 Receptor Activation

While primarily an orthosteric antagonist, VIP(6-28) may influence allosteric networks within VPAC receptors due to its engagement of the extracellular domain (ECD). Class B GPCR activation requires coordinated movements between the ECD and transmembrane domain (TMD). Biophysical studies suggest that VIP binding induces closure of the ECD "clamshell" around the peptide's C-terminus while pulling the N-terminus toward the TMD, triggering rearrangement of transmembrane helices [1] [9]. VIP(6-28) occupies the ECD site but lacks the N-terminal residues to engage the TMD, thereby preventing:

  • Disruption of the "Tyrosine Toggle Switch": Full agonists disrupt a hydrogen bond between Thr⁶.⁴² (TM6) and Tyr⁷.⁵⁷ (TM7). VIP(6-28) fails to induce this conformational change, leaving the ionic lock intact [4] [9].
  • TM6 Outward Movement: Agonist-bound VPAC receptors undergo TM6 outward flexing to create a G protein-binding cavity. Molecular dynamics simulations indicate VIP(6-28)-bound receptors retain TM6 in an inactive conformation [9].

Recent studies with small-molecule antagonists support this dual-site inhibition model. Ticagrelor (a repurposed P2Y₁₂ antagonist) binds VPAC₁ at an allosteric site near the tyrosine toggle switch (Tyr⁷.⁵⁷), stabilizing the inactive state. VIP(6-28) may synergize with such allosteric inhibitors by preventing both ECD closure and TMD rearrangements [4]. Notably, the closely related compound cangrelor (a ticagrelor analog) does not inhibit VPAC receptors, highlighting the specificity of this allosteric pocket. Mutagenesis studies identify residues critical for this selectivity: Val³⁵⁶ (TM5), Leu³⁸⁷ (TM6), and Trp⁷.⁵³ (TM7) in VPAC₁ form a hydrophobic pocket that accommodates ticagrelor but sterically excludes cangrelor [4].

Table 3: Allosteric Modulators of VPAC Receptors and Their Binding Characteristics

CompoundBinding SiteEffect on VIP(6-28) ActionReceptor SelectivityProposed Mechanism
VIP(6-28)ECD orthosteric siteN/AVPAC₁ > VPAC₂Prevents ECD closure and TMD engagement
TicagrelorTM5-TM6-TM7 allosteric pocketPotentiates antagonismVPAC₁/VPAC₂Stabilizes tyrosine toggle switch
CangrelorNo bindingNo effectNoneSteric exclusion from allosteric pocket

Properties

Product Name

Vip (6-28) (human, bovine, porcine, rat)

IUPAC Name

(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C126H207N37O34S

Molecular Weight

2816.3 g/mol

InChI

InChI=1S/C126H207N37O34S/c1-15-66(10)99(122(195)157-86(53-64(6)7)113(186)150-83(102(135)175)57-94(132)170)161-120(193)92(61-164)159-117(190)90(59-96(134)172)155-114(187)85(52-63(4)5)152-115(188)87(55-71-34-38-73(167)39-35-71)153-109(182)77(30-20-23-46-128)144-107(180)78(31-21-24-47-129)148-121(194)98(65(8)9)160-103(176)67(11)142-105(178)82(44-50-198-14)147-111(184)81(42-43-93(131)169)146-106(179)76(29-19-22-45-127)143-108(181)79(32-25-48-140-125(136)137)145-112(185)84(51-62(2)3)151-110(183)80(33-26-49-141-126(138)139)149-123(196)101(69(13)166)163-119(192)88(56-72-36-40-74(168)41-37-72)154-116(189)89(58-95(133)171)156-118(191)91(60-97(173)174)158-124(197)100(68(12)165)162-104(177)75(130)54-70-27-17-16-18-28-70/h16-18,27-28,34-41,62-69,75-92,98-101,164-168H,15,19-26,29-33,42-61,127-130H2,1-14H3,(H2,131,169)(H2,132,170)(H2,133,171)(H2,134,172)(H2,135,175)(H,142,178)(H,143,181)(H,144,180)(H,145,185)(H,146,179)(H,147,184)(H,148,194)(H,149,196)(H,150,186)(H,151,183)(H,152,188)(H,153,182)(H,154,189)(H,155,187)(H,156,191)(H,157,195)(H,158,197)(H,159,190)(H,160,176)(H,161,193)(H,162,177)(H,163,192)(H,173,174)(H4,136,137,140)(H4,138,139,141)/t66-,67-,68+,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,98-,99-,100-,101-/m0/s1

InChI Key

BVEZAVADHLXCKB-KDQGBBDSSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)N

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